

# physical characteristics of 4-Isobutoxybenzylamine acetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-Isobutoxyphenyl)methanamine acetate

**Cat. No.:** B2629196

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An In-Depth Technical Guide to the Physical and Structural Characterization of 4-Isobutoxybenzylamine Acetate

## Introduction

4-Isobutoxybenzylamine acetate is a key organic compound often encountered in pharmaceutical development, notably as an intermediate or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) like Pimavanserin.<sup>[1]</sup> For researchers, scientists, and drug development professionals, a thorough understanding of its physical and structural characteristics is not merely academic; it is a prerequisite for ensuring the purity, stability, safety, and efficacy of the final drug product.<sup>[2]</sup> The formation of this amine salt—a product of the reaction between the basic 4-Isobutoxybenzylamine and acetic acid—necessitates a precise analytical strategy to confirm its identity and define its physicochemical profile.

This guide provides a comprehensive framework for the characterization of 4-Isobutoxybenzylamine acetate. It moves beyond a simple data sheet to explain the causality behind the selection of analytical methodologies, grounding each protocol in the principles of chemical analysis and regulatory compliance. The objective is to equip the scientist with both the theoretical foundation and practical workflows required to confidently characterize this and similar amine salts.

## Chemical Identity and Molecular Structure

The foundational step in any chemical characterization is the unambiguous confirmation of the molecule's identity. 4-Isobutoxybenzylamine acetate is the salt formed from an acid-base reaction, and its properties are a composite of its constituent ions. The primary amine of 4-Isobutoxybenzylamine is protonated by acetic acid, forming the 4-isobutoxybenzylammonium cation and the acetate anion, linked by an ionic bond.

The presence of a chiral center is absent in this molecule. The isobutoxy group imparts hydrophobic characteristics, while the benzylammonium acetate moiety contributes to its potential solubility in polar solvents and its reactivity profile.[\[3\]](#)

Table 1: Chemical Identifiers for 4-Isobutoxybenzylamine Acetate

Identifier	Value	Source(s)
Chemical Name	4-Isobutoxybenzylamine acetate	<a href="#">[3]</a>
Systematic (IUPAC) Name	acetic acid;[4-(2-methylpropoxy)phenyl]methanamine	<a href="#">[1]</a>
Synonyms	(4-Isobutoxyphenyl)methanamine acetate; 4-(2-Methylpropoxy)benzenemethamine acetate	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	955997-89-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	$C_{13}H_{21}NO_3$ (or $C_{11}H_{17}NO \cdot C_2H_4O_2$ )	<a href="#">[1]</a>
Molecular Weight	239.31 g/mol	<a href="#">[1]</a>
SMILES	<chem>CC(C)COC1=CC=C(C=C1)CN.CC(=O)O</chem>	<a href="#">[1]</a>
InChIKey	VPEGFBXWSGBVDN-UHFFFAOYSA-N	<a href="#">[1]</a>

## Summary of Physicochemical Properties

The physical properties of a compound dictate its behavior during manufacturing, formulation, and storage. For an API impurity, these parameters are critical for developing purification strategies and understanding potential impacts on the drug product's stability and appearance.

Table 2: Key Physical Characteristics of 4-Isobutoxybenzylamine Acetate

Property	Value / Description	Method of Determination	Source(s)
Appearance	Colorless to white crystalline solid	Visual Inspection	<a href="#">[4]</a>
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; moderately soluble in other organic solvents.	Equilibrium Solubility Assay	<a href="#">[3]</a>
Melting Point	Not publicly available; must be experimentally determined. A sharp melting range is indicative of high purity.	Capillary Melting Point Method	<a href="#">[5]</a>
Boiling Point	Not applicable; likely to decompose upon heating before boiling due to its salt nature.	N/A	<a href="#">[3]</a>
pKa	Not publicly available; must be experimentally determined.	Potentiometric Titration	-
Computed TPSA	72.6 Å <sup>2</sup>	Computational Modeling	<a href="#">[1]</a>
Computed H-Bond Donors	2	Computational Modeling	<a href="#">[1]</a>
Computed H-Bond Acceptors	4	Computational Modeling	<a href="#">[1]</a>

# Thermal Analysis: Melting Point Determination for Purity Assessment

## Rationale and Scientific Principle

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range (typically  $<1-2^{\circ}\text{C}$ ). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in two observable effects: a depression of the melting point and a broadening of the melting range.<sup>[5]</sup> Therefore, determining the melting point of 4-Isobutoxybenzylamine acetate serves as a rapid and reliable self-validating system for assessing its purity. A sharp, consistent melting point across multiple batches is a strong indicator of consistent product quality.

## Experimental Protocol: Capillary Method

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

### Step 1: Sample Preparation

- Ensure the 4-Isobutoxybenzylamine acetate sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
- Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid (1-2 mm in height) is packed into the tube.<sup>[5]</sup>
- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.<sup>[6]</sup>

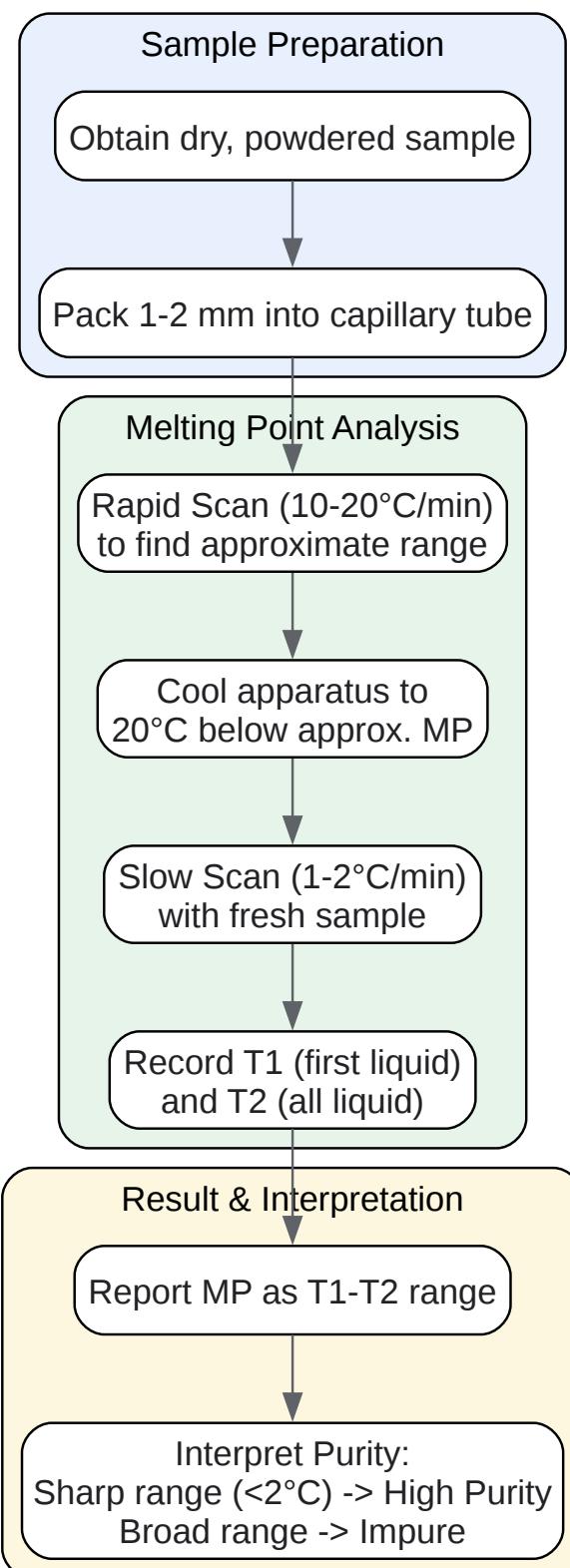
### Step 2: Rapid Range-Finding Determination

- Insert the prepared capillary tube into the heating block of the apparatus.
- Set a rapid heating rate (e.g.,  $10-20^{\circ}\text{C}$  per minute) to quickly determine an approximate melting range.
- Record the temperatures at which melting begins and is complete. This provides a preliminary, albeit inaccurate, range.

### Step 3: Accurate Melting Point Determination

- Allow the apparatus to cool to at least 20°C below the approximate melting point observed in Step 2.
- Prepare a fresh sample in a new capillary tube. Re-melting a previously melted sample can lead to inaccurate results due to potential decomposition or changes in crystal form.<sup>[7]</sup>
- Insert the new tube and set a slow, controlled heating rate of 1-2°C per minute.<sup>[7]</sup> This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is the cornerstone of an accurate measurement.
- Carefully observe the sample through the magnifying lens.
- Record T<sub>1</sub>: The temperature at which the first droplet of liquid becomes visible.<sup>[7]</sup>
- Record T<sub>2</sub>: The temperature at which the last solid crystal completely liquefies.<sup>[7]</sup>
- The melting point is reported as the range T<sub>1</sub> – T<sub>2</sub>.
- Repeat the measurement with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

## Workflow Diagram

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Caption: Workflow for accurate melting point determination.

# Structural Elucidation via Spectroscopic Methods

While thermal analysis suggests purity, it does not confirm identity. Spectroscopic techniques are essential for verifying that the molecular structure corresponds to 4-Isobutoxybenzylamine acetate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for complete structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

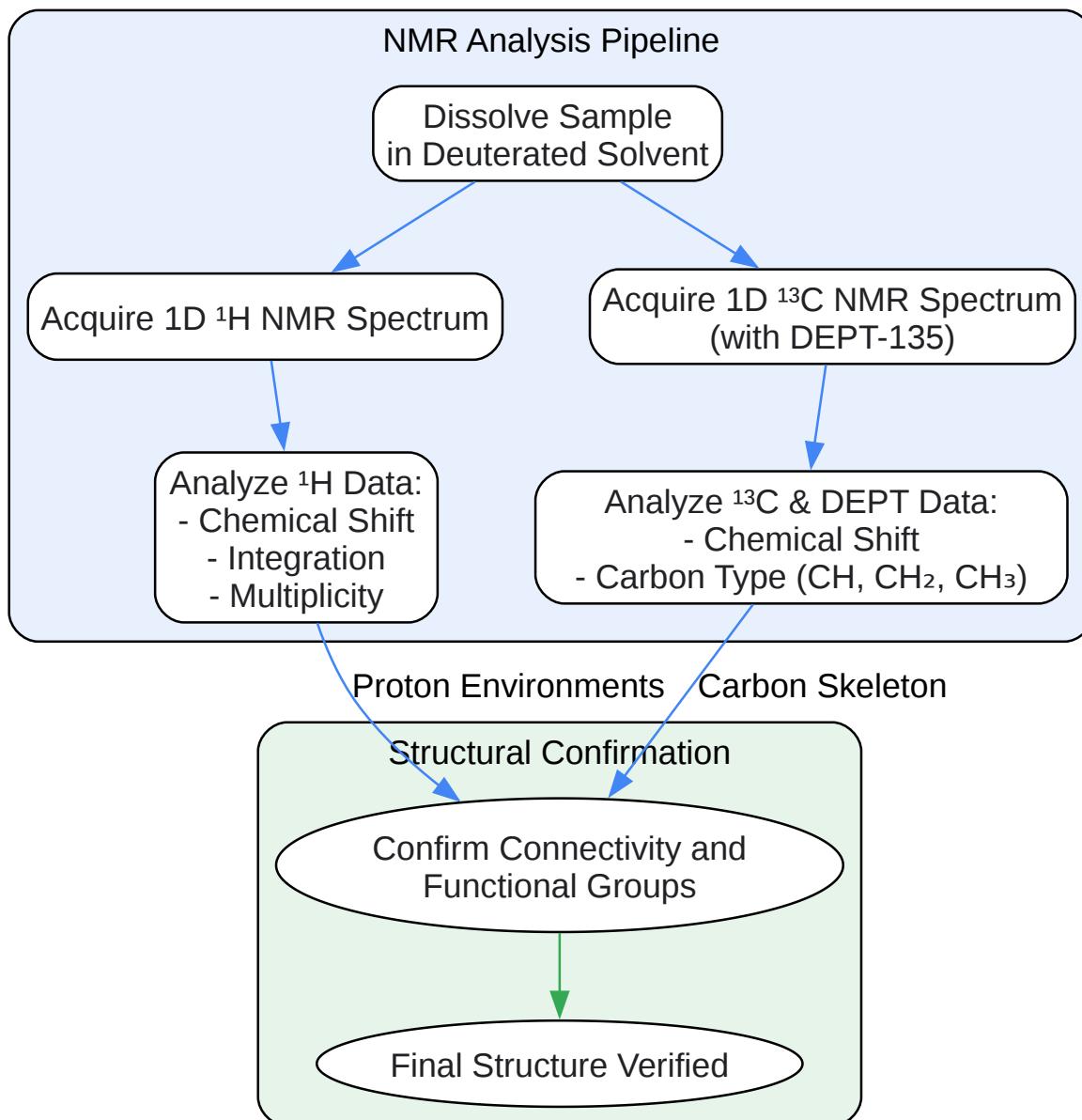
**Principle:** NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.<sup>[8]</sup> It provides detailed information about the chemical environment, connectivity, and number of protons (<sup>1</sup>H NMR) and carbon atoms (<sup>13</sup>C NMR) in a molecule.<sup>[9]</sup> For 4-Isobutoxybenzylamine acetate, NMR confirms the presence and connectivity of the isobutoxy, benzyl, and acetate moieties.

### Experimental Protocol (General)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.<sup>[8]</sup> The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for amine salts as it can solubilize the salt and its exchangeable protons (N-H) are often observable.
- **Acquisition of <sup>1</sup>H NMR Spectrum:**
  - Acquire a standard one-dimensional proton spectrum.
  - Integrate all signals. The relative integrals should correspond to the number of protons in each unique chemical environment.
  - Analyze chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) to assign protons to specific groups.
- **Acquisition of <sup>13</sup>C NMR Spectrum:**
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. This will show a single peak for each unique carbon atom.

- DEPT-135 experiments can be run to differentiate between CH/CH<sub>3</sub> (positive signals) and CH<sub>2</sub> (negative signals) carbons, aiding in definitive assignments.[8]
- Data Analysis and Interpretation:
  - Expected <sup>1</sup>H NMR Signals:
    - Isobutyl Group: A doublet (~0.9-1.0 ppm, 6H) for the two methyl groups, a multiplet (~1.9-2.1 ppm, 1H) for the CH, and a doublet (~3.7-3.8 ppm, 2H) for the O-CH<sub>2</sub>.
    - Acetate Group: A sharp singlet (~1.9 ppm, 3H) for the methyl protons of the acetate.
    - Benzyl Group: A singlet (~4.0-4.1 ppm, 2H) for the benzylic CH<sub>2</sub>-N, and two doublets in the aromatic region (~6.9-7.4 ppm, 4H total) for the para-substituted benzene ring.
    - Ammonium Protons (N<sup>+</sup>-H<sub>3</sub>): A broad signal, the chemical shift of which is highly dependent on concentration and solvent.
  - Expected <sup>13</sup>C NMR Signals: Signals corresponding to all 13 unique carbons should be present, including the carbonyl carbon of the acetate (~170-175 ppm).

## NMR Workflow for Structural Confirmation



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Caption: Logical workflow for NMR-based structural verification.

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

- IR Spectroscopy: This technique is used to identify functional groups. The IR spectrum of 4-Isobutoxybenzylamine acetate would be expected to show characteristic absorptions for N-H bonds (broad stretches in the  $3000-3300\text{ cm}^{-1}$  region), C-H bonds (aliphatic and aromatic), a

C=O stretch for the carboxylate group of the acetate (~1550-1610 cm<sup>-1</sup> and ~1400 cm<sup>-1</sup>), and C-O ether stretches.[10]

- Mass Spectrometry: MS provides the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base, 4-Isobutoxybenzylamine, at m/z 180.14 [M+H]<sup>+</sup>, as the acetate salt would dissociate in the source. This confirms the mass of the amine component.

## Conclusion

The comprehensive characterization of 4-Isobutoxybenzylamine acetate is a critical exercise in pharmaceutical development, ensuring control over impurities and intermediates. This guide establishes a robust analytical framework grounded in fundamental scientific principles. By integrating thermal analysis for purity assessment with a suite of spectroscopic methods (NMR, IR, MS) for definitive structural elucidation, researchers can establish a complete and validated profile of the compound. The detailed protocols and workflows presented herein provide a reliable pathway for scientists to generate the high-quality data necessary for regulatory submission and to ensure the ultimate safety and quality of the drug product.

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- To cite this document: BenchChem. [physical characteristics of 4-Isobutoxybenzylamine acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2629196#physical-characteristics-of-4-isobutoxybenzylamine-acetate]

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